Wnt/beta-catenin agonist 3 (hydrochloride)

CAS No.:

Cat. No.: VC16623827

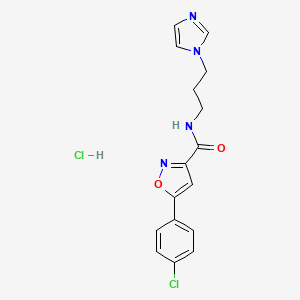

Molecular Formula: C16H16Cl2N4O2

Molecular Weight: 367.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16Cl2N4O2 |

|---|---|

| Molecular Weight | 367.2 g/mol |

| IUPAC Name | 5-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C16H15ClN4O2.ClH/c17-13-4-2-12(3-5-13)15-10-14(20-23-15)16(22)19-6-1-8-21-9-7-18-11-21;/h2-5,7,9-11H,1,6,8H2,(H,19,22);1H |

| Standard InChI Key | QDILIVHWYLEHJR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)Cl.Cl |

Introduction

Chemical and Structural Properties of Wnt/Beta-Catenin Agonist 3 (Hydrochloride)

Molecular Characteristics

Wnt/beta-catenin agonist 3 (hydrochloride) is characterized by its distinct chemical structure, optimized for enhancing solubility and bioavailability. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.23 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility | Soluble in DMSO (10 mM stock) |

| Storage Conditions | -20°C, protected from moisture |

The hydrochloride salt form improves stability, making it suitable for in vitro and in vivo studies .

Mechanism of Action: Targeting the Canonical Wnt Pathway

Pathway Activation Dynamics

The canonical Wnt/beta-catenin pathway regulates cell fate by controlling beta-catenin degradation. In the absence of Wnt ligands, beta-catenin is phosphorylated by a destruction complex (Axin, APC, GSK-3β, CK1) and targeted for proteasomal degradation. Wnt/beta-catenin agonist 3 bypasses ligand-receptor interactions by directly stabilizing beta-catenin, preventing its phosphorylation and subsequent degradation . This results in beta-catenin accumulation in the cytoplasm and nucleus, where it partners with T-cell factor (TCF)/lymphoid enhancer factor (LEF) transcription factors to activate genes like MYC and CCND1, driving cell proliferation and survival .

Contrast with Other Wnt Modulators

Unlike Wnt3a, a protein ligand that inhibits platelet adhesion and aggregation, Wnt/beta-catenin agonist 3 specifically enhances canonical signaling without affecting non-canonical pathways. Similarly, epigenetic regulators like DACT3 suppress Wnt signaling in colorectal cancer via histone modification, whereas this agonist promotes pathway activation, highlighting its unique therapeutic niche .

Research Applications in Disease Models

Cancer Therapeutics

In hepatocellular carcinoma (HCC), constitutive Wnt/beta-catenin activation drives tumorigenesis and therapy resistance. Preclinical studies demonstrate that agonist 3 exacerbates beta-catenin nuclear translocation, potentially modeling oncogenic signaling for drug screening . Conversely, in colorectal cancer, epigenetic silencing of Wnt inhibitors like DACT3 creates dependency on beta-catenin hyperactivity, suggesting agonist 3 could synergize with demethylating agents to amplify apoptotic responses .

Liver Regeneration and Acute Liver Failure

In thioacetamide-induced acute liver failure (ALF) in rats, agonist 3 administration (1 mg/kg/day) improved survival rates from 23% to 69% by restoring hepatic function. Treated animals showed normalized alanine aminotransferase (ALT), ammonia (), and bilirubin levels, alongside increased beta-catenin expression in hepatocytes, underscoring its regenerative potential .

Metabolic and Osteogenic Effects

Emerging data link Wnt activation to lipid metabolism. In transgenic mice overexpressing Wnt1, hepatic steatosis developed via mTOR pathway crosstalk, suggesting agonist 3 could modulate lipogenesis in metabolic disorders . Additionally, its application in osteoporosis models promotes osteoblast differentiation, offering a route to bone loss therapies .

Future Directions and Therapeutic Implications

Combination Therapies

Co-administration with epigenetic modulators (e.g., histone deacetylase inhibitors) may amplify efficacy in cancers with repressed Wnt inhibitors like DACT3 . In metabolic diseases, pairing with mTOR inhibitors could mitigate steatosis risks .

Clinical Translation Challenges

Key hurdles include optimizing bioavailability and tissue specificity. Nanoparticle-based delivery systems are under exploration to target hepatic and tumor microenvironments selectively .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume